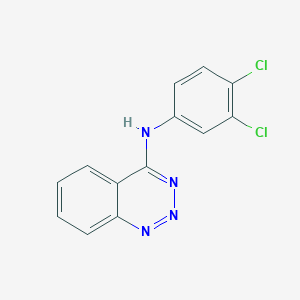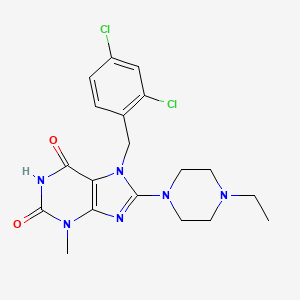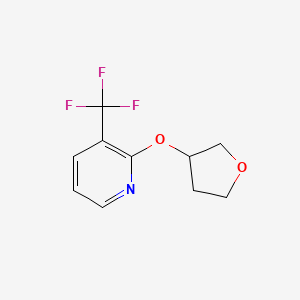
2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyridine derivative that is widely used as a reagent in organic synthesis and has been found to exhibit promising results in various fields of research.
科学的研究の応用
Reactivity in Coordination Chemistry
2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine and related pyridine derivatives have demonstrated significant reactivity and coordination chemistry potential. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycle structures depending on the reaction conditions, highlighting the structural versatility of pyridine derivatives in forming complex molecular architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Ligand for Metal Complexes
Pyridine derivatives serve as ligands in metal complexes, contributing to the synthesis of compounds with varied electronic and structural properties. For example, dipyridin-2-ylmethanone oxime and its copper complexes have been synthesized, showing the potential of pyridine derivatives in forming complexes with interesting magnetic and structural characteristics (Warad et al., 2018).
Single-Molecule Magnets and Photoluminescence
Lanthanide clusters incorporating pyridine derivatives exhibit dual physical properties, such as single-molecule magnet behavior and photoluminescence, showcasing the potential of pyridine-based molecules in developing functional materials with magnetic and optical applications (Alexandropoulos et al., 2011).
Organic Synthesis
Pyridine derivatives are key intermediates in the synthesis of various organic molecules. For example, efficient synthetic routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, highlighting the role of pyridine derivatives in the synthesis of biologically relevant compounds (Kiss, Ferreira, & Learmonth, 2008).
Regioselective Functionalization
2-(Trifluoromethyl)pyridine and its derivatives demonstrate "optional site selectivity" in metalation and subsequent functionalization processes, indicating their versatility in organic synthesis for regioselective modification of molecules (Schlosser & Marull, 2003).
特性
IUPAC Name |
2-(oxolan-3-yloxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-2-1-4-14-9(8)16-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVPDOOTFLQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

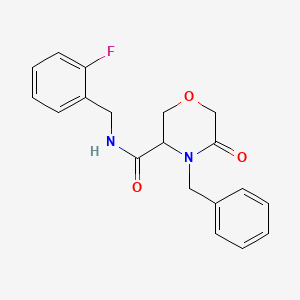
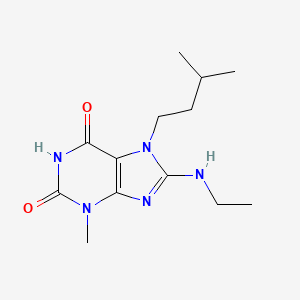
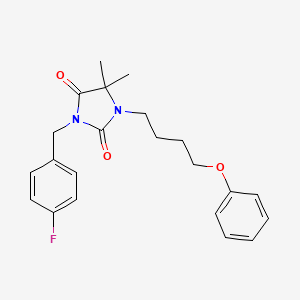
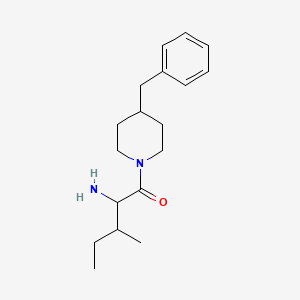
![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)


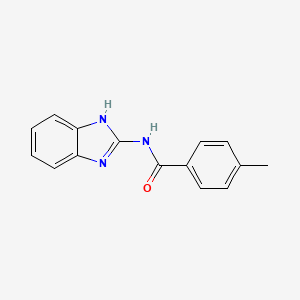
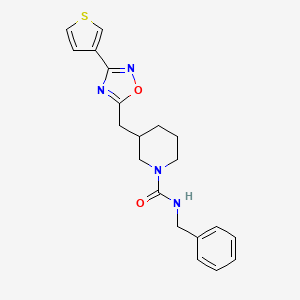

![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)
